molecular formula C9H11NO3S B7843174 2-Acetamido-5-ethylthiophene-3-carboxylic acid

2-Acetamido-5-ethylthiophene-3-carboxylic acid

Cat. No.: B7843174
M. Wt: 213.26 g/mol
InChI Key: CBLSFGDBZWPZNC-UHFFFAOYSA-N
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Description

2-Acetamido-5-ethylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an acetamido group at the 2-position, an ethyl group at the 5-position, and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-5-ethylthiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. For instance, the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, is another method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Acetamido-5-ethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring’s electron-rich nature allows it to participate in various chemical reactions, potentially affecting cellular pathways and enzyme functions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-Acetamido-5-acetylthiophene-3-carboxylic acid
  • 2-Acetamido-5-methylthiophene-3-carboxylic acid
  • 2-Acetamido-5-phenylthiophene-3-carboxylic acid

Comparison: 2-Acetamido-5-ethylthiophene-3-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

IUPAC Name

2-acetamido-5-ethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-3-6-4-7(9(12)13)8(14-6)10-5(2)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLSFGDBZWPZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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